

Whitepaper: Elucidation of the Chemical Structure of Antiviral Agent 51

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 51

Cat. No.: B8055132

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Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive technical overview of the structure elucidation of a novel, potent antiviral compound designated "**Antiviral Agent 51**." Isolated from a marine sponge, this agent has demonstrated significant efficacy against a broad spectrum of viruses in preliminary screenings. This guide details the systematic approach undertaken to determine its absolute chemical structure, including a battery of spectroscopic and spectrometric analyses. The experimental protocols for these key experiments are provided, alongside a summary of the quantitative data that led to the final structural determination. Furthermore, a proposed mechanism of action, involving the inhibition of a key viral entry signaling pathway, is presented with a corresponding visual diagram. This whitepaper serves as a technical resource for researchers in the fields of natural product chemistry, virology, and antiviral drug discovery.

Introduction

The discovery of novel antiviral agents is a critical endeavor in the face of emerging viral threats and the development of resistance to existing therapies. Natural products, with their vast structural diversity, represent a promising reservoir for the identification of new antiviral lead compounds. "**Antiviral Agent 51**" is a recently isolated natural product from the marine sponge *Spongia oceanica*, which has exhibited potent inhibitory activity against several viral pathogens in initial cell-based assays. This document outlines the comprehensive process of its structure elucidation, a critical step in its development as a potential therapeutic agent.

Physicochemical Properties and Spectroscopic Data

The initial characterization of **Antiviral Agent 51** involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic and spectrometric data. These data are summarized in the tables below.

Table 1: Physicochemical Properties of Antiviral Agent 51

Property	Value
Molecular Formula	C ₂₂ H ₂₈ N ₂ O ₅
Molecular Weight	400.47 g/mol
Appearance	White crystalline solid
Melting Point	188-190 °C
Optical Rotation [α] _{D²⁵}	+45.2° (c 0.1, MeOH)
UV-Vis λ_{max} (MeOH)	220 nm (ϵ 15,000), 285 nm (ϵ 4,500)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Adduct	Calculated m/z	Measured m/z
ESI+	[M+H] ⁺	401.2071	401.2075
ESI+	[M+Na] ⁺	423.1890	423.1893

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	7.25	d	8.5
2	6.80	d	8.5
4	3.90	s	-
5	5.40	t	7.0
7	2.10	m	-
8	1.80	m	-
10	4.10	dd	10.5, 4.0
11	3.60	m	-
13	1.25	s	-
14	0.95	d	6.5
15	0.90	d	6.5
OMe	3.85	s	-
NH	8.10	br s	-

Table 4: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Position	δ (ppm)
1	128.5
2	115.2
3	155.8
4	55.4
5	123.7
6	139.1
7	35.2
8	28.9
9	170.1
10	75.3
11	45.6
12	205.4
13	21.0
14	22.5
15	22.8
OMe	56.1

Experimental Protocols

The following section details the methodologies for the key experiments conducted during the structure elucidation of **Antiviral Agent 51**.

Isolation and Purification

The marine sponge *Spongia oceanica* (5 kg, wet weight) was collected and immediately frozen. The thawed sponge material was homogenized and extracted with methanol (3 x 10 L). The combined methanolic extracts were concentrated under reduced pressure to yield a crude

extract (150 g). The crude extract was then subjected to a multi-step purification process involving solvent partitioning, followed by column chromatography on silica gel and reverse-phase C18 silica gel. The final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure **Antiviral Agent 51** (50 mg).

Spectroscopic and Spectrometric Analyses

- Nuclear Magnetic Resonance (NMR): ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl_3).
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition.
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a Shimadzu UV-2600 spectrophotometer in methanol.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained on a PerkinElmer Spectrum Two FT-IR spectrometer using a thin film on a NaCl plate.
- Optical Rotation: The optical rotation was measured on a Jasco P-2000 polarimeter at 25 °C using a sodium D line (589 nm).

Structure Elucidation Workflow

The determination of the planar and absolute structure of **Antiviral Agent 51** followed a logical and systematic workflow, as depicted in the diagram below.

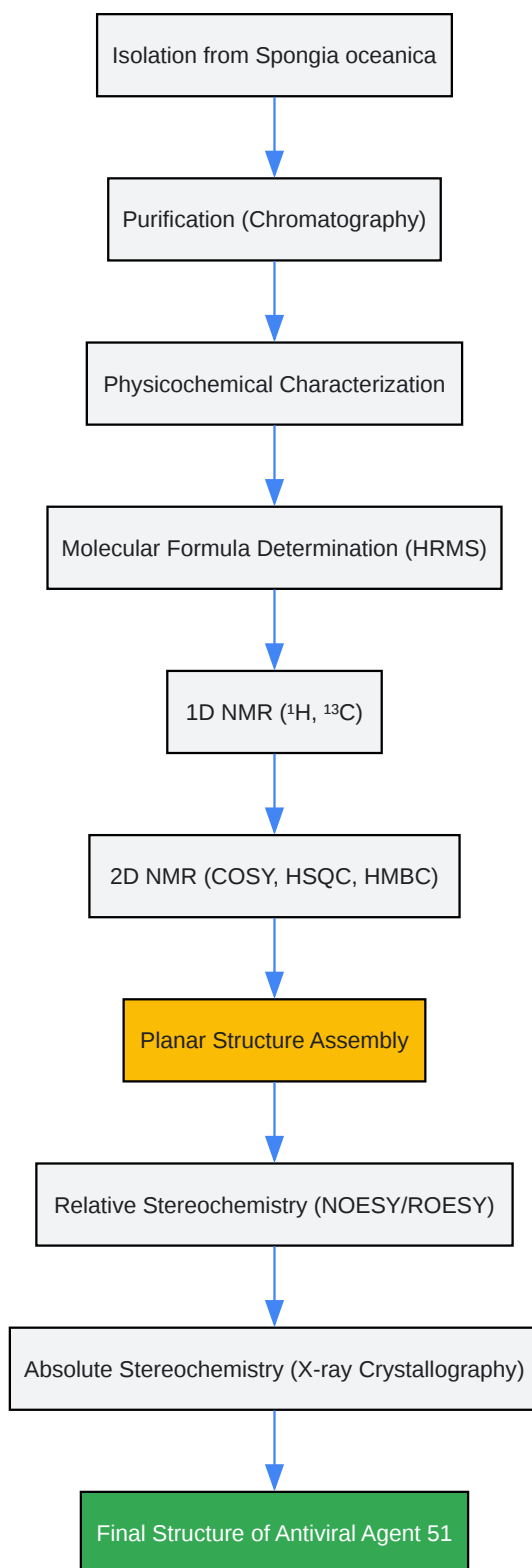


Figure 1: Structure Elucidation Workflow for Antiviral Agent 51

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Caption: Workflow for the structure elucidation of **Antiviral Agent 51**.

Proposed Mechanism of Action: Inhibition of Viral Entry

Preliminary mechanistic studies suggest that **Antiviral Agent 51** exerts its antiviral effect by inhibiting viral entry into the host cell. It is hypothesized that the compound binds to a host cell surface receptor, preventing the conformational changes required for viral fusion and subsequent genome release into the cytoplasm. The proposed signaling pathway that is disrupted by **Antiviral Agent 51** is illustrated below.

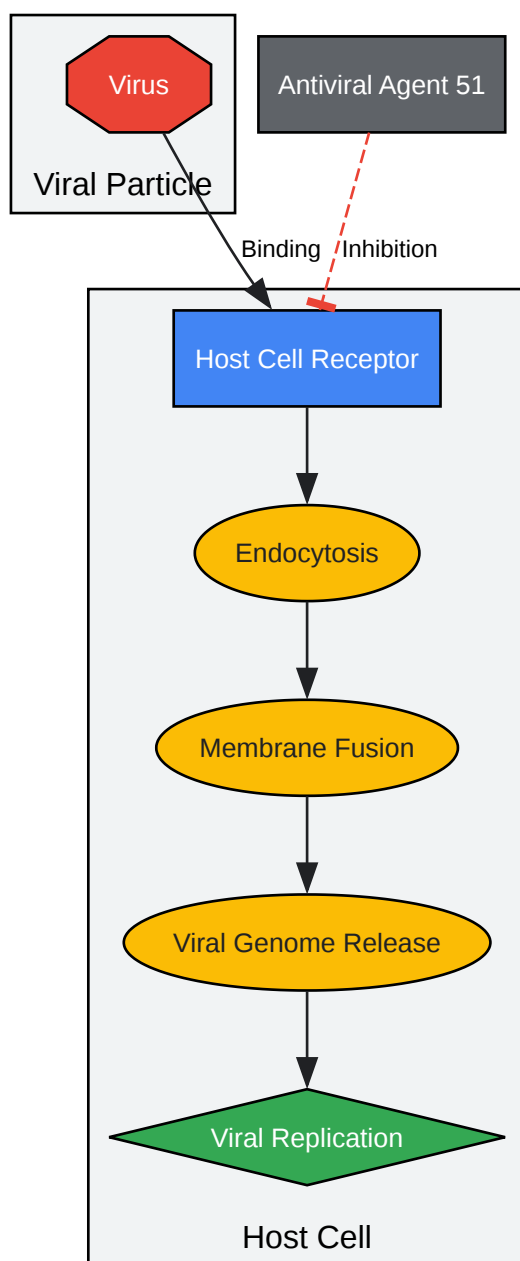


Figure 2: Proposed Mechanism of Action of Antiviral Agent 51

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com